

Technical Guide: Solubility Profile & Solvent Selection for ortho-Nitromandelic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-2-(2-nitrophenyl)acetic acid
Cat. No.: B8695703

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Executive Summary & Chemical Context

ortho-Nitromandelic acid (o-NMA) is a critical chiral intermediate, most notably utilized in the asymmetric synthesis of antiplatelet agents like Clopidogrel and various heterocyclic bioactive compounds.^[1]

Unlike its para isomer, the ortho-nitro substitution introduces significant steric hindrance and facilitates intramolecular hydrogen bonding between the nitro oxygen and the

-hydroxyl group. This structural feature reduces its polarity relative to the para isomer, altering its solubility profile and making it more soluble in non-polar organic solvents while retaining solubility in polar protic solvents.

Physicochemical Identifiers

- IUPAC Name: **2-Hydroxy-2-(2-nitrophenyl)acetic acid**^[1]
- CAS Number: 13504-82-0 (Racemate) / 10098-39-2 (Related isomer references)^[1]
- Molecular Formula:

[1][2]

- Key Functional Groups: Carboxylic acid (), Secondary Alcohol, Nitro group (electron-withdrawing).[1]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with o-NMA. This classification is derived from industrial purification protocols and structure-property relationships of mandelic acid derivatives.[1]

Table 1: Solvent Compatibility Matrix

Solvent Class	Specific Solvents	Solubility Rating	Primary Application	Technical Notes
Polar Protic	Methanol, Ethanol	High	Reaction Medium, Resolution	Excellent for dissolving crude material; often too soluble for recrystallization unless mixed with water.[1]
Polar Aprotic	Ethyl Acetate, Acetone, THF	High	Extraction, Synthesis	Ethyl Acetate is the gold standard for extracting o-NMA from acidified aqueous phases ().
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate-High	Partitioning, Analysis	Useful for liquid-liquid extraction; DCM is preferred for isolating the acid from aqueous mother liquors.[1]
Aromatic	Toluene, Xylene	Temperature-Dependent	Recrystallization	Low solubility at RT; high solubility at boiling ().[1] Ideal for purifying the racemate.[1]
Ethers	MTBE, Diethyl Ether	Moderate	Extraction, Washing	MTBE is a safer industrial

alternative to ether for extraction; less prone to peroxide formation.[1]

Aqueous	Water ()	Low	Anti-solvent	Poor solubility in cold acidic water precipitates the free acid.[1]
Aqueous	Water ()	High	Dissolution (Salt Form)	Forms water-soluble mandelate salts (Na+, K+, NH4+) instantly.[1]

Thermodynamic Analysis & Structure-Property Relationships

Understanding the molecular interactions is vital for process optimization.[1]

The Ortho-Effect

The ortho-nitro group creates a "molecular clip" effect.[1]

- **Intramolecular H-Bonding:** The nitro group accepts a hydrogen bond from the -hydroxyl group.[1] This reduces the molecule's ability to donate hydrogen bonds to solvents, slightly decreasing water solubility compared to unsubstituted mandelic acid.
- **Steric Bulk:** The bulky nitro group disrupts the crystal lattice packing, often lowering the melting point compared to the para isomer and enhancing solubility in aromatic solvents like toluene.

Dissolution Thermodynamics

Dissolution of o-NMA in alcohols is endothermic (

) and entropy-driven (

).[1]

- Implication: Solubility increases significantly with temperature.[1]
- Protocol: For recrystallization, a temperature differential () of at least (e.g., boiling toluene to) is recommended to maximize yield.[1]

Experimental Protocols

Protocol A: Purification via Recrystallization (Toluene System)

Best for removing non-polar impurities and improving enantiomeric excess (ee) of enriched mixtures.[1]

- Preparation: Charge crude o-NMA (10 g) into a reactor equipped with a reflux condenser.
- Dissolution: Add Toluene (60–80 mL, approx. 6-8 volumes).
- Heating: Heat the slurry to 85–90°C. The solution should become clear. If solids persist, add toluene in 5 mL increments.[1]
- Filtration (Hot): While maintaining , filter through a pre-heated sintered glass funnel to remove insoluble mechanical impurities. [1]
- Crystallization:
 - Cool slowly to 25°C over 2 hours (approx.

) to form well-defined prisms.[1]

- Further cool to 0–5°C and hold for 1 hour.
- Isolation: Filter the crystals and wash with cold toluene (, 2 volumes).
- Drying: Vacuum dry at to constant weight.

Protocol B: Chiral Resolution (Diastereomeric Salt Formation)

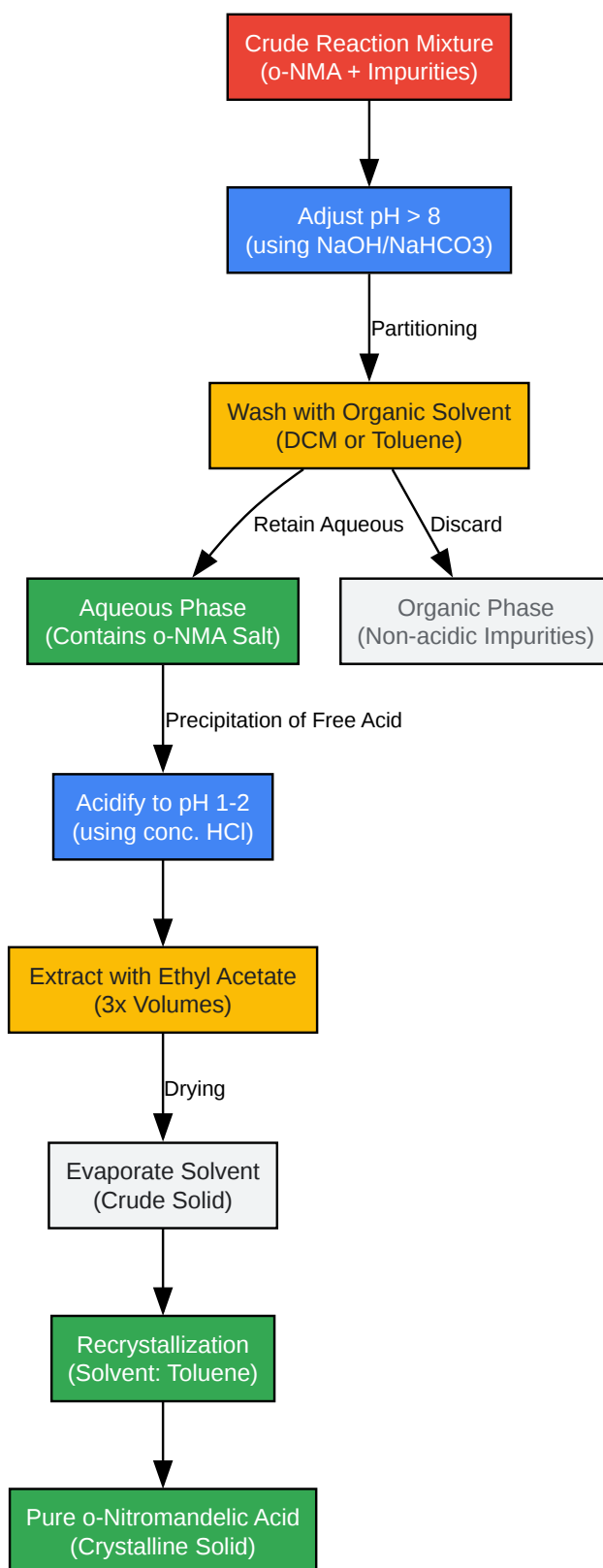
Standard method for separating (R) and (S) enantiomers.[1]

- Solvent System: Methanol or Ethanol/Water (9:1).[1]
- Resolving Agent: (R)-(+)-
-Methylbenzylamine or (S)-Phenylglycinol.[1]
- Mechanism: The resolving agent forms a diastereomeric salt with o-NMA.[1] The "less soluble" diastereomer precipitates preferentially.[1]
- Workflow:
 - Dissolve racemic o-NMA in warm Methanol ().
 - Add 0.55 eq of Resolving Agent.[1]
 - Cool to crystallize the salt.[3][4]
 - Liberation: Suspend the salt in water, acidify with HCl to , and extract the free chiral acid with Ethyl Acetate.

Process Visualization

Figure 1: Purification & Isolation Workflow

This diagram illustrates the decision logic for isolating o-NMA from a crude reaction mixture.

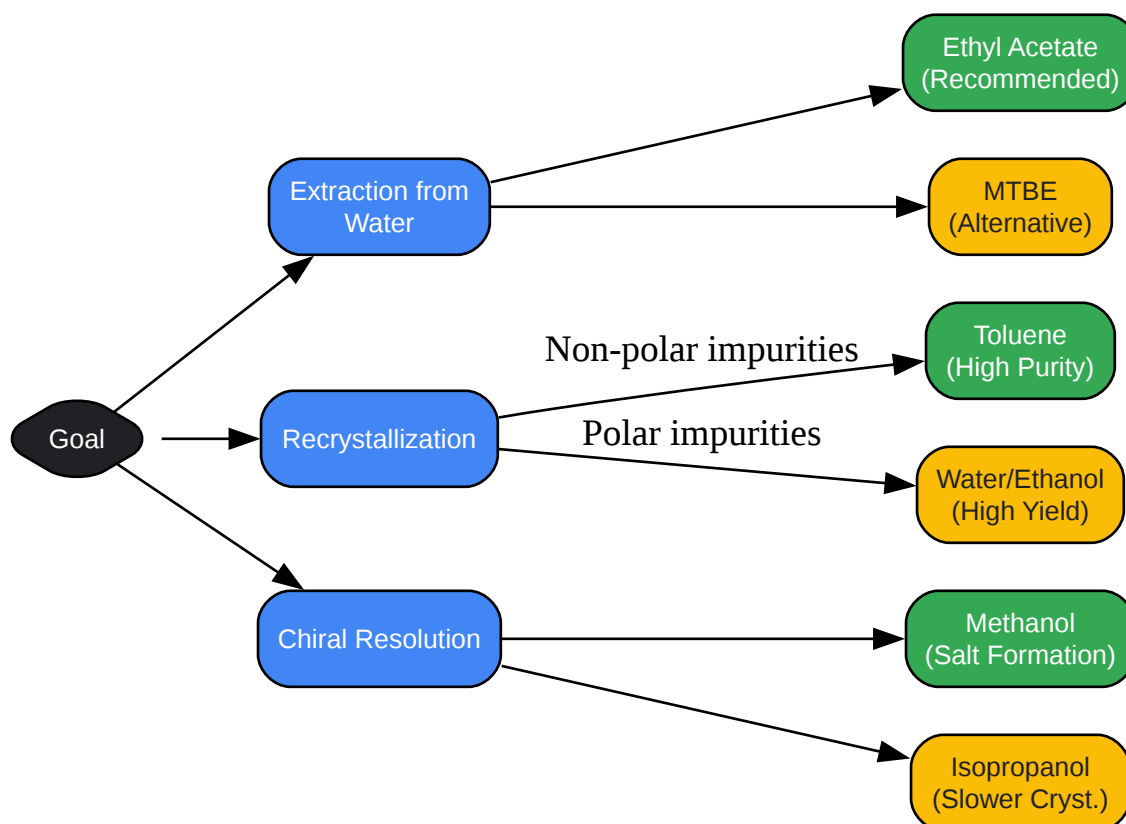


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Caption: Logical workflow for the isolation of o-NMA from crude synthesis mixtures, utilizing pH-dependent solubility switching.

Figure 2: Solvent Selection Decision Tree

Use this logic to select the appropriate solvent based on your experimental goal.



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Caption: Decision tree for selecting solvents based on process requirements (Extraction, Purification, or Resolution).

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